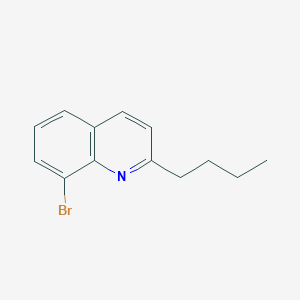

8-Bromo-2-butylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

651315-09-2 |

|---|---|

Molecular Formula |

C13H14BrN |

Molecular Weight |

264.16 g/mol |

IUPAC Name |

8-bromo-2-butylquinoline |

InChI |

InChI=1S/C13H14BrN/c1-2-3-6-11-9-8-10-5-4-7-12(14)13(10)15-11/h4-5,7-9H,2-3,6H2,1H3 |

InChI Key |

VIZMYSUSQKTHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(C=CC=C2Br)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-2-butylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-Bromo-2-butylquinoline. This document details a feasible synthetic route, outlines expected analytical data for characterization, and explores the potential mechanisms of action based on the known biological activities of related quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the 8-position and a butyl group at the 2-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a molecule of interest for further investigation.

Synthesis of this compound

Proposed Synthetic Protocol: Doebner-von Miller Reaction

The proposed synthesis involves the reaction of 2-bromoaniline with an α,β-unsaturated aldehyde, which can be formed in situ from the aldol condensation of pentanal.

Reaction Scheme:

Experimental Protocol:

-

Materials: 2-bromoaniline, pentanal, hydrochloric acid (concentrated), an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), ethanol, sodium hydroxide, dichloromethane, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-bromoaniline and concentrated hydrochloric acid in ethanol is prepared.

-

The mixture is heated to reflux.

-

A solution of pentanal in ethanol is added dropwise to the refluxing mixture. The in-situ aldol condensation of pentanal will form 2-propyl-2-heptenal, which then reacts with the 2-bromoaniline.

-

An oxidizing agent is cautiously added to the reaction mixture to facilitate the cyclization and aromatization to the quinoline ring.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is neutralized with a sodium hydroxide solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Synthesis Workflow Diagram

8-Bromo-2-butylquinoline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 8-Bromo-2-butylquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, namely 8-Bromo-2-methylquinoline and 8-Bromoquinoline, to infer its characteristics. A plausible synthetic route for this compound is proposed based on established organic chemistry principles. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available information and providing a framework for the synthesis and characterization of this compound.

Chemical Structure and Identification

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure consists of a quinoline core with a bromine atom substituted at the 8-position and a butyl group at the 2-position.

-

IUPAC Name: this compound

-

CAS Number: 651315-09-2[1]

-

Molecular Formula: C₁₃H₁₄BrN

-

SMILES: CCCCc1cc(c2c(n1)cccc2)Br

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties (Analog Data)

| Property | 8-Bromo-2-methylquinoline | 8-Bromoquinoline |

| Molecular Formula | C₁₀H₈BrN[2] | C₉H₆BrN[3] |

| Molecular Weight | 222.08 g/mol [2] | 208.05 g/mol [3] |

| Melting Point | 68-70 °C | 58-59 °C[4] |

| Boiling Point | 132 °C at 0.1 mmHg | 112-113 °C at 0.5 mmHg[4] |

| Appearance | White to light yellow crystalline powder | Liquid after melting, clear yellow to yellow-brown[4] |

| Solubility | No data available | No data available |

| SMILES | CC1=NC2=C(C=C1)C(=CC=C2)Br | C1=CC=C2C(=C1)C(=CN=C2)Br |

| CAS Number | 61047-43-6[2] | 16567-18-3[3] |

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized in a two-step process, leveraging known reactions for similar quinoline derivatives. The proposed pathway involves the initial synthesis of 2-butylquinoline followed by bromination at the 8-position.

Experimental Protocols (Analog Synthesis)

While a specific protocol for this compound is not available, the following are detailed methodologies for the synthesis of its precursors and related analogs.

Step 1 (Proposed): Synthesis of 2-Butylquinoline

Quinoline can be reacted with n-butyl-lithium to yield 2-n-butylquinoline[5].

-

Reaction: Nucleophilic substitution of a hydride ion at the 2-position of the quinoline ring by the butyl group from n-butyl-lithium.

-

Reagents: Quinoline, n-Butyl-lithium.

-

Solvent: Anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Procedure (General): To a solution of quinoline in the chosen solvent, cooled to a low temperature (e.g., -78 °C), a solution of n-butyl-lithium is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for a specified period, after which it is quenched with a suitable proton source (e.g., water or ammonium chloride solution). The product, 2-butylquinoline, is then extracted with an organic solvent, dried, and purified, typically by distillation or column chromatography.

Step 2 (Proposed): Bromination of 2-Butylquinoline

The bromination of the quinoline ring is expected to occur at the 5- and 8-positions. Selective bromination at the 8-position can be influenced by the reaction conditions. The synthesis of 8-bromoquinoline from o-bromoaniline provides a relevant protocol[6].

-

Reaction: Electrophilic aromatic substitution.

-

Reagents: 2-Butylquinoline, N-Bromosuccinimide (NBS), Sulfuric Acid.

-

Procedure (General, adapted from isoquinoline synthesis): The synthesis of 5-bromoisoquinoline is achieved by reacting isoquinoline with NBS in concentrated sulfuric acid at a low temperature[7]. A similar approach could be adapted for 2-butylquinoline. 2-Butylquinoline would be dissolved in concentrated sulfuric acid and cooled. N-Bromosuccinimide would then be added portion-wise while maintaining the low temperature. After the addition is complete, the reaction would be allowed to proceed for a set time before being carefully quenched by pouring onto ice. The mixture would then be neutralized and the product extracted, dried, and purified.

Synthesis of 8-Bromo-2-methylquinoline (Analog)

A documented synthesis of 8-Bromo-2-methylquinoline involves a modified Skraup synthesis[8].

-

Reactants: 2-bromoaniline, boric acid, hydrochloric acid, crotonaldehyde, and 2-bromonitrobenzene[8].

-

Procedure: A solution of 2-bromoaniline, boric acid, and 18% HCl is heated to reflux. A mixture of crotonaldehyde and 2-bromonitrobenzene is added slowly with stirring over 1 hour. The mixture is stirred at 373 K for another 2.5 hours, followed by the addition of anhydrous ZnCl₂. After completion, the solution is cooled, and the crude solid is filtered, washed, dissolved in water, and neutralized with concentrated NH₃·H₂O to a pH of 8. The product is obtained as a grey solid after filtration and air-drying[8].

Biological and Pharmacological Relevance (Analog Data)

While the specific biological activities of this compound are not documented, quinoline derivatives are a significant class of compounds in medicinal chemistry. 8-Bromo-2-methylquinoline is considered an important intermediate in the pharmaceutical industry[8]. The introduction of a bromine atom and an alkyl group can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold.

Conclusion

This compound is a compound of interest for which direct experimental data is currently scarce. This guide provides a comprehensive overview of its structure and proposes a viable synthetic pathway based on established chemical reactions of related quinoline derivatives. The tabulated data for the analogs 8-Bromo-2-methylquinoline and 8-Bromoquinoline offer a valuable reference for predicting the physicochemical properties of the target compound. The information compiled herein is intended to facilitate further research and development involving this compound.

Disclaimer: The information provided in this document is based on available scientific literature and is intended for research and informational purposes only. The proposed synthesis has not been experimentally validated and should be approached with appropriate caution and safety measures in a laboratory setting.

References

- 1. Quinoline, 8-bromo-2-butyl-;651315-09-2 [axsyn.com]

- 2. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16567-18-3 CAS MSDS (8-Bromoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 8-Bromo-2-butylquinoline: An In-depth Technical Guide

Introduction

8-Bromo-2-butylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The structural characterization of such molecules is crucial for confirming their identity, purity, and for elucidating their chemical properties. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic data for this compound and provides generalized experimental protocols for these techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for compounds structurally related to this compound. These values can be used as a reference for the analysis of the target compound.

Table 1: ¹H NMR Data

| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |

| 8-Bromo-2-methylquinoline [1] | 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H) |

| 8-Bromoquinoline | Data available in spectral databases, typically showing complex aromatic multiplets. |

For this compound, one would expect to see signals corresponding to the butyl group protons in the aliphatic region (approx. 0.9-3.0 ppm) in addition to the aromatic protons of the quinoline ring.

Table 2: ¹³C NMR Data

| Compound | Chemical Shift (δ) ppm |

| 8-Bromoquinoline [2] | Data available in spectral databases such as PubChem. |

For this compound, characteristic peaks for the four distinct carbon atoms of the butyl group would be expected in the upfield region of the spectrum, in addition to the nine signals from the quinoline core.

Table 3: Mass Spectrometry Data

| Compound | m/z (relative intensity) |

| 8-Bromoquinoline [2] | Molecular Ion (M⁺): 207/209 (due to ⁷⁹Br/⁸¹Br isotopes), Base Peak: 207, Other major fragments: 128[2] |

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (C₁₃H₁₄BrN), with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M⁺ and M⁺+2).

Table 4: IR Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) |

| 8-Bromoquinoline [2] | Data available in spectral databases. |

The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations for the aromatic ring and the aliphatic butyl group, C=C and C=N stretching vibrations for the quinoline ring, and a C-Br stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[1]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. The solvent peak is used for reference.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and integration are performed.

3.2. Mass Spectrometry (MS)

-

Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[3]

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.[3][5] ESI is a softer ionization technique often used for more fragile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

Detection: An electron multiplier or other detector measures the abundance of each ion.

3.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[6]

-

Sample Preparation:

-

Solid Samples: Can be analyzed as a KBr pellet, a mull (e.g., Nujol), or by using an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: A thin film can be placed between two salt plates (e.g., NaCl, KBr) or analyzed using an ATR accessory.[7]

-

-

Data Acquisition: The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which radiation is absorbed.

-

Data Presentation: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-2-butylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 8-Bromo-2-butylquinoline, a substituted quinoline of interest in pharmaceutical research. The information presented herein is intended to support drug development professionals in understanding the physicochemical properties of this compound, which are critical for formulation development, bioavailability, and ensuring therapeutic efficacy and safety.

Solubility Profile

To provide a practical reference, the following table summarizes the solubility of a structurally similar compound, 5,7-dibromo-8-hydroxyquinoline, in various solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Representative Solubility Data of a Bromo-Substituted Quinoline Analog (5,7-dibromo-8-hydroxyquinoline)

| Solvent | Temperature (K) | Molar Fraction (x10^4) |

| Isopropanol | 288.15 | 1.23 |

| 298.15 | 2.05 | |

| 308.15 | 3.35 | |

| 318.15 | 5.37 | |

| 328.15 | 8.41 | |

| N,N-dimethylformamide (DMF) | 288.15 | 25.4 |

| 298.15 | 34.2 | |

| 308.15 | 45.1 | |

| 318.15 | 58.6 | |

| 328.15 | 75.3 | |

| N-methyl-2-pyrrolidone (NMP) | 288.15 | 20.1 |

| 298.15 | 27.8 | |

| 308.15 | 37.9 | |

| 318.15 | 51.2 | |

| 328.15 | 68.3 | |

| 1,4-Dioxane | 288.15 | 3.11 |

| 298.15 | 4.52 | |

| 308.15 | 6.48 | |

| 318.15 | 9.15 | |

| 328.15 | 12.7 |

Data extracted from a study on 5,7-dibromo-8-hydroxyquinoline and is intended for illustrative purposes.[2]

Experimental Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the equilibrium (thermodynamic) solubility determination, which is crucial for preformulation and understanding the compound's intrinsic solubility.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, or organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the test compound in the selected solvent.

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. The goal is to generate a degradation level of 5-20%.

Table 2: Representative Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat, temperature in 10°C increments above accelerated testing (e.g., 50°C, 60°C, 70°C) |

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light |

Experimental Protocol for Stability Testing

The following protocol provides a general framework for assessing the stability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture) at a known concentration.

-

Stress Application: Expose the solutions to the stress conditions outlined in Table 2 for a defined period. A control sample, protected from the stress condition, should be analyzed concurrently.

-

Time-Point Sampling: At specified time intervals, withdraw aliquots of the stressed and control samples.

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.

-

Data Analysis:

-

Calculate the percentage of the remaining intact this compound at each time point.

-

Identify and quantify the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the remaining drug versus time.

-

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Thermodynamic Solubility Assay Workflow.

Caption: Forced Degradation Study Workflow.

References

Technical Guide: 2-Butyl-8-bromoquinoline (CAS No. 651315-09-2)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 2-butyl-8-bromoquinoline. Initial searches have confirmed its unique Chemical Abstracts Service (CAS) number as 651315-09-2 [1]. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific molecule.

At present, there are no published studies detailing the synthesis, biological activity, quantitative data (such as IC50 or binding affinity), or its involvement in specific signaling pathways. Therefore, the core requirements for a detailed technical whitepaper, including quantitative data tables and specific experimental protocols, cannot be met for 2-butyl-8-bromoquinoline itself.

To provide a useful resource, this guide will instead focus on a generalized, plausible synthetic approach for 2-butyl-8-bromoquinoline based on established methods for the synthesis of structurally related bromoquinolines. The experimental protocol provided below is a hypothetical pathway and should be treated as a starting point for research and development, requiring optimization and validation in a laboratory setting.

General Synthetic Approach for 2-Alkyl-8-Bromoquinolines

The synthesis of 2-alkyl-8-bromoquinolines can be envisioned through several established organic chemistry reactions. A common and effective method for creating the quinoline core is the Doebner-von Miller reaction or similar cyclization strategies, followed by functionalization. Below is a potential synthetic workflow.

Experimental Workflow: Proposed Synthesis of 2-Butyl-8-bromoquinoline

Caption: Proposed synthetic workflow for 2-butyl-8-bromoquinoline.

Detailed Hypothetical Experimental Protocol

This protocol is a general guideline based on the synthesis of similar quinoline derivatives and has not been specifically validated for 2-butyl-8-bromoquinoline.

Objective: To synthesize 2-butyl-8-bromoquinoline from 2-bromoaniline.

Materials:

-

2-Bromoaniline

-

Heptane-2,4-dione

-

Concentrated Sulfuric Acid

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: Slowly add concentrated sulfuric acid (catalytic amount) to the solution. Subsequently, add heptane-2,4-dione (1.1 eq) dropwise to the stirred mixture.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Aromatization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers contain the intermediate dihydroquinoline. Add DDQ (1.2 eq) to the organic solution and stir at room temperature until TLC indicates complete aromatization.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the final product, 2-butyl-8-bromoquinoline.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for 2-butyl-8-bromoquinoline, the quinoline scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 8-bromoquinoline have been investigated for a range of applications, suggesting potential areas of research for this compound:

-

Intermediates in Organic Synthesis: Bromoquinolines are valuable intermediates for introducing the quinoline moiety into larger, more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Anticancer and Antimicrobial Agents: The quinoline ring system is present in numerous compounds with demonstrated anticancer and antimicrobial properties.

-

Ligands in Coordination Chemistry: The nitrogen atom in the quinoline ring can act as a ligand for metal ions, making these compounds of interest in the development of catalysts and materials with specific electronic properties.

Further research is required to determine if 2-butyl-8-bromoquinoline possesses any of these activities. The lipophilic butyl group at the 2-position may influence its pharmacokinetic properties, potentially enhancing membrane permeability and oral bioavailability compared to smaller analogs.

Conclusion

2-Butyl-8-bromoquinoline (CAS No. 651315-09-2) is a chemical entity for which detailed experimental data is currently lacking in the public domain. This guide has provided a plausible, though hypothetical, synthetic route based on established chemical principles for related compounds. It is hoped that this information will serve as a valuable starting point for researchers interested in the synthesis and evaluation of this and other 2-alkyl-8-bromoquinoline derivatives for applications in drug discovery and materials science. Further experimental work is necessary to validate the proposed synthesis and to explore the chemical and biological properties of this compound.

References

In-Depth Technical Guide: Discovery and Isolation of Novel 2-Alkyl-8-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the various substituted quinolines, 2-alkyl-8-bromoquinoline derivatives are emerging as a promising class of compounds with potential therapeutic applications. The presence of the alkyl group at the 2-position and the bromine atom at the 8-position provides a unique combination of lipophilicity and electronic properties, which can be fine-tuned to optimize pharmacological activity and selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of novel 2-alkyl-8-bromoquinolines, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Quinoline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The antitumor mechanisms of quinoline derivatives are diverse and can involve the alkylation of DNA, inhibition of key enzymes like c-Met kinase and epidermal growth factor receptor (EGFR), and interference with vascular endothelial growth factor (VEGF) signaling.[1] Some have also been shown to inhibit P-glycoprotein, a key player in multidrug resistance.[1] Furthermore, certain bromoquinoline compounds have exhibited potent and broad-spectrum antifungal activity.[2][3]

Synthetic Strategies for 2-Alkyl-8-Bromoquinolines

The synthesis of the 2-alkyl-8-bromoquinoline scaffold can be achieved through several established synthetic methodologies for quinoline ring formation, followed by or incorporating the introduction of the alkyl and bromo substituents. Key strategies include the Combes, Doebner-von Miller, and Friedländer reactions, as well as modern cross-coupling techniques like the Suzuki and Negishi reactions.

Classical Quinoline Syntheses

1. Doebner-von Miller Reaction:

This reaction involves the condensation of an aniline (in this case, 2-bromoaniline) with an α,β-unsaturated aldehyde or ketone. The α,β-unsaturated carbonyl compound can be generated in situ from the acid-catalyzed self-condensation of an aldehyde (e.g., acetaldehyde to form crotonaldehyde for the synthesis of 2-methylquinolines).[4][5]

General Experimental Protocol (Hypothetical):

To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent such as ethanol or a biphasic system, a strong acid catalyst like hydrochloric acid or sulfuric acid is added.[6][7] An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde for a 2-methyl group, 1.2 eq) is then added portion-wise, and the reaction mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, neutralized with a base (e.g., sodium carbonate), and the product is extracted with an organic solvent.

2. Combes Quinoline Synthesis:

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[8] For the synthesis of 2-alkyl-8-bromoquinolines, 2-bromoaniline would be reacted with an appropriate β-diketone.

General Experimental Protocol (Hypothetical):

2-Bromoaniline (1.0 eq) and a β-diketone (e.g., acetylacetone for a 2,4-dimethyl derivative, 1.1 eq) are mixed in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.[8] The mixture is heated, and the reaction is monitored by TLC. Work-up involves pouring the reaction mixture onto ice, neutralizing with a base, and extracting the product.

3. Friedländer Annulation:

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). To synthesize a 2-alkyl-8-bromoquinoline, a 2-amino-3-bromobenzaldehyde or a 2-amino-3-bromophenyl alkyl ketone would be the required starting material.

General Experimental Protocol (Hypothetical):

A 2-amino-3-bromobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., acetone for a 2-methylquinoline, excess) are heated in the presence of a base (e.g., sodium hydroxide) or an acid catalyst. The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified.

Modern Cross-Coupling Methodologies

For the synthesis of more complex or novel 2-alkyl-8-bromoquinolines, palladium-catalyzed cross-coupling reactions are invaluable tools. These methods typically start from a pre-formed 8-bromo-2-haloquinoline (e.g., 8-bromo-2-chloroquinoline).

1. Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., an alkylboronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

General Experimental Protocol (Hypothetical):

To a solution of 8-bromo-2-chloroquinoline (1.0 eq) and an alkylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction and the product is purified.

2. Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex.[9] This method is particularly useful for the introduction of alkyl groups.

General Experimental Protocol (Hypothetical):

An alkylzinc reagent is prepared in situ from the corresponding alkyl halide and activated zinc. In a separate flask, 8-bromo-2-chloroquinoline (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) are dissolved in an anhydrous solvent like THF under an inert atmosphere. The freshly prepared alkylzinc reagent is then added, and the reaction is stirred at room temperature or with gentle heating.[10][11] The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.

Isolation and Purification

The isolation and purification of the synthesized 2-alkyl-8-bromoquinolines are critical steps to obtain compounds of high purity for characterization and biological evaluation. Common techniques include:

-

Extraction: After quenching the reaction, the product is typically extracted from the aqueous phase using an appropriate organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.

-

Column Chromatography: Flash column chromatography is a widely used method for the purification of quinoline derivatives.[12][13] The choice of stationary phase (typically silica gel) and eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial for achieving good separation.

-

Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain highly pure crystalline material.

Characterization

The structural elucidation and confirmation of the synthesized novel 2-alkyl-8-bromoquinolines are performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for determining the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the arrangement of atoms in the molecule.[14][15][16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Table 1: Hypothetical Spectroscopic Data for a Novel 2-Propyl-8-bromoquinoline

| Data Type | Description |

| ¹H NMR | δ (ppm): 8.10 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 2.90 (t, 2H, -CH₂-), 1.80 (m, 2H, -CH₂-), 1.00 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): 162.5, 147.0, 136.0, 133.0, 129.0, 128.5, 127.0, 122.0, 121.0, 40.0, 24.0, 14.0 |

| MS (EI) | m/z: 263/265 (M⁺, M⁺+2, bromine isotope pattern) |

Biological Evaluation and Signaling Pathways

Novel 2-alkyl-8-bromoquinoline derivatives should be subjected to a battery of in vitro and in vivo assays to evaluate their potential therapeutic activities.

Anticancer Activity

-

Cytotoxicity Assays: The antiproliferative activity of the compounds can be assessed against a panel of human cancer cell lines using assays such as the MTS or MTT assay.[1]

-

Mechanism of Action Studies: For active compounds, further studies can be conducted to elucidate the mechanism of action. This may involve:

-

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest.[1]

-

Apoptosis Assays: To investigate if the compounds induce programmed cell death.

-

Kinase Inhibition Assays: To screen for inhibitory activity against relevant kinases, such as those in the EGFR or VEGF signaling pathways.[17]

-

Tubulin Polymerization Assays: To determine if the compounds interfere with microtubule dynamics.[18]

-

Antimicrobial Activity

-

Minimum Inhibitory Concentration (MIC) Determination: The antibacterial and antifungal activity can be determined by measuring the MIC against a range of pathogenic bacteria and fungi.[19]

-

Mechanism of Action Studies: For compounds with significant antimicrobial activity, studies can be performed to identify the cellular target, which could involve investigating effects on DNA gyrase, cell wall synthesis, or other essential microbial processes.

Visualizations

DOT Language Diagrams

Caption: General workflow for the synthesis, isolation, and characterization of 2-alkyl-8-bromoquinolines.

Caption: Potential anticancer signaling pathway targeted by 2-alkyl-8-bromoquinoline derivatives.

Conclusion

The discovery and development of novel 2-alkyl-8-bromoquinolines represent a promising avenue for the identification of new therapeutic agents. This technical guide has outlined the key synthetic strategies, isolation and purification techniques, and characterization methods for this class of compounds. The provided hypothetical experimental protocols and data serve as a foundation for researchers to design and execute their own synthetic and evaluation studies. Further exploration of the structure-activity relationships and elucidation of the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of 2-alkyl-8-bromoquinolines.

References

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tau.ac.il [tau.ac.il]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 12. orgsyn.org [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 19. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical and computational studies of 8-Bromo-2-butylquinoline

An In-depth Technical Guide on the Proposed Theoretical and Computational Studies of 8-Bromo-2-butylquinoline

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific theoretical or computational studies directly focused on this compound. This guide, therefore, outlines a proposed framework for such studies, drawing methodologies and example data from research on closely related bromoquinoline analogs. It is intended to serve as a strategic resource for researchers, scientists, and drug development professionals initiating investigations into this compound.

Introduction

Quinolines and their derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The introduction of a bromine atom and an alkyl chain, as in this compound, is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. This guide proposes a synergistic approach, combining computational modeling and experimental validation, to thoroughly characterize this compound.

Proposed Computational and Theoretical Workflow

A systematic computational investigation is essential to predict the molecular properties and potential bioactivity of this compound prior to extensive experimental work. The following workflow outlines a logical progression for in silico analysis.

Caption: Proposed computational workflow for this compound.

Physicochemical Properties

The initial step in the computational analysis involves the prediction of fundamental physicochemical properties. These parameters are crucial for understanding the compound's behavior in biological systems. While specific data for this compound is unavailable, the table below presents computed properties for the parent compound, 8-Bromoquinoline, as an illustrative example of the data that would be generated.

| Property | Predicted Value (for 8-Bromoquinoline) | Data Source |

| Molecular Formula | C9H6BrN | PubChem[1] |

| Molecular Weight | 208.05 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 206.96836 Da | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for similar 2-alkyl-8-bromoquinolines. The following protocol is based on the synthesis of 8-bromo-2-methylquinoline and would likely be modified for the introduction of a butyl group.

Experimental Protocol: Synthesis of 8-Bromo-2-alkylquinoline (General Procedure)

-

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.

-

A mixture of the appropriate α,β-unsaturated aldehyde or ketone (e.g., for a butyl group, a derivative of hexenal) (0.06 mol) and a nitroaromatic compound (e.g., 2-bromonitrobenzene, 0.01 mol) is slowly added with stirring over 1 hour.

-

The reaction mixture is stirred at 100°C (373 K) for an additional 2.5 hours.

-

An equimolar amount of anhydrous ZnCl2 is added with vigorous stirring for 30 minutes.

-

After the reaction is complete, the solution is cooled in an ice bath.

-

The crude solid is filtered, washed with 2-propanol, and then dissolved in water.

-

The aqueous solution is neutralized with concentrated NH3·H2O to a pH of 8 to precipitate the product.

-

The product is filtered, air-dried, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction analysis.[2]

Caption: Proposed synthesis workflow for this compound.

Structural Characterization: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The data below for 8-Bromo-2-methylquinoline serves as an example of the crystallographic parameters that would be determined for this compound.[2]

| Parameter | Value (for 8-Bromo-2-methylquinoline) |

| Chemical Formula | C10H8BrN |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (º) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 291 |

| Reflections Collected | 4668 |

| Independent Reflections | 1765 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Crystals suitable for X-ray analysis are grown, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol).[2]

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART APEX CCD). Data is collected at a specific temperature (e.g., 291 K) using a specific radiation source (e.g., Mo Kα).[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined on F². An absorption correction (e.g., multi-scan) is applied.[2]

Potential Biological Activity and Screening

Derivatives of 8-hydroxyquinoline have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[3] The presence of the bromo-substituent on the quinoline core suggests that this compound could be a candidate for biological screening.

Caption: Proposed workflow for biological screening.

Conclusion

While direct experimental or computational data on this compound is currently lacking, this guide provides a comprehensive framework for its investigation. By leveraging established computational methods, synthetic protocols, and biological screening assays, researchers can systematically characterize this novel compound. The proposed workflow, from in silico prediction to experimental validation, offers a robust strategy for elucidating the physicochemical properties, structure, and potential therapeutic applications of this compound, thereby contributing to the broader field of medicinal chemistry and drug discovery.

References

Preliminary Biological Screening of 8-Bromo-2-butylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel synthetic compound, 8-Bromo-2-butylquinoline. Lacking specific experimental data for this molecule, this document provides a detailed, evidence-based framework derived from established methodologies for the evaluation of quinoline derivatives. Quinoline scaffolds are known to exhibit a wide range of biological activities, including significant antimicrobial and anticancer properties.[1] This guide proposes a tiered screening cascade, commencing with broad antimicrobial and anticancer cytotoxicity assessments, followed by more focused mechanistic assays. Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to support researchers in evaluating the therapeutic potential of this compound and analogous heterocyclic compounds.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse pharmacological activities.[1] These activities include, but are not limited to, antimicrobial, anticancer, antifungal, and antimalarial effects. The introduction of various substituents to the quinoline ring system allows for the fine-tuning of their biological profiles. The subject of this guide, this compound, is a novel entity for which no biological data has been reported. This document serves as a roadmap for its initial biological evaluation, drawing upon established protocols for similar molecules. The proposed screening is designed to efficiently identify and characterize potential therapeutic activities, focusing on two primary areas of high relevance for quinoline derivatives: antimicrobial and anticancer efficacy.

Tiered Screening Strategy

A logical, tiered approach is recommended to systematically evaluate the biological potential of this compound. This strategy ensures that resources are allocated efficiently, with broad primary screens leading to more specific and mechanistically informative secondary assays for promising activities.

Antimicrobial Screening

The initial assessment of antimicrobial properties will be conducted using a panel of clinically relevant bacterial strains.

Experimental Protocol: Agar Well Diffusion Assay

This method serves as a qualitative primary screen to detect antibacterial activity.[2]

-

Microorganism Preparation: Inoculate Mueller-Hinton Broth (MHB) with selected bacterial strains (refer to Table 1) and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard.

-

Plate Preparation: Uniformly spread the bacterial suspension onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6 mm in diameter) into the agar plates.

-

Compound Application: Add a 50 µL solution of this compound (1 mg/mL in DMSO) to each well.

-

Controls: Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin, 10 µg/mL) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Zone of Inhibition

Note: The following data is hypothetical and for illustrative purposes only.

| Table 1: Preliminary Antimicrobial Activity (Zone of Inhibition in mm) | | :--- | :---: | :---: | :---: | :---: | | Compound | Concentration | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | | this compound | 1 mg/mL | 18 | 15 | 11 | | Ciprofloxacin (Positive Control) | 10 µg/mL | 25 | 30 | 22 | | DMSO (Negative Control) | - | 0 | 0 | 0 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

For compounds showing activity in the primary screen, the MIC is determined using the broth microdilution method.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing MHB to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

-

Bacterial Inoculation: Add a standardized bacterial inoculum to each well to a final concentration of 5 x 10^5 CFU/mL.

-

Controls: Include wells with bacteria only (growth control) and wells with media only (sterility control).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Screening

The evaluation of anticancer potential begins with a general cytotoxicity screen against a representative cancer cell line, followed by a broader panel if activity is observed.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][5]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Use doxorubicin as a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

Note: The following data is hypothetical and for illustrative purposes only.

| Table 2: Anticancer Activity (IC50 in µM) | | :--- | :---: | :---: | :---: | :---: | | Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HFF-1 (Normal Fibroblast) | | this compound | 12.5 | 8.2 | 25.1 | > 100 | | Doxorubicin (Positive Control) | 0.8 | 1.1 | 1.5 | 2.3 |

Mechanistic Insights: Apoptosis Induction Pathway

Should this compound demonstrate significant and selective anticancer activity, further studies to elucidate its mechanism of action would be warranted. Many quinoline derivatives induce apoptosis by inhibiting topoisomerase I, leading to DNA damage and the activation of the p53 tumor suppressor pathway.[5]

Conclusion

This guide provides a robust framework for the initial biological evaluation of this compound. The proposed tiered screening approach, beginning with broad antimicrobial and anticancer assays, allows for an efficient assessment of its therapeutic potential. The detailed protocols and data presentation formats are intended to ensure consistency and comparability of results. Positive findings from this preliminary screening would justify progression to more advanced in vitro mechanistic studies and subsequent in vivo models.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Optimization of 8-Bromo-2-butylquinoline Synthesis: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 8-Bromo-2-butylquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. The synthesis is based on the Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis. This document outlines a proposed optimized protocol and discusses key parameters for further optimization, including catalyst selection, reaction temperature, and reaction time. The presented data is collated from established methodologies for structurally similar compounds to provide a robust starting point for synthesis and optimization in a research setting.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many natural products and synthetic compounds with a wide range of biological activities and material properties. The this compound scaffold is of particular interest due to the presence of a bromine atom at the 8-position, which can serve as a handle for further functionalization through cross-coupling reactions, and a butyl group at the 2-position, which can influence the molecule's lipophilicity and steric profile. The Doebner-von Miller reaction provides a convergent and efficient route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] This application note details a protocol adapted from the successful synthesis of the closely related 8-Bromo-2-methylquinoline and provides a framework for its optimization.

Synthesis Workflow

The synthesis of this compound can be achieved via a Doebner-von Miller reaction between 2-bromoaniline and an α,β-unsaturated aldehyde, 2-hexenal. The 2-hexenal can be generated in situ from the aldol condensation of butanal. The general workflow for the synthesis and optimization is depicted below.

Caption: Synthesis and optimization workflow for this compound.

Experimental Protocols

Proposed Optimized Synthesis of this compound

This protocol is adapted from the synthesis of 8-Bromo-2-methylquinoline and is a starting point for optimization.

Materials:

-

2-Bromoaniline

-

Butanal

-

Hydrochloric acid (18%)

-

Zinc chloride (anhydrous)

-

2-Bromonitrobenzene (oxidizing agent, optional)

-

Boric acid

-

Ammonia solution (concentrated)

-

2-Propanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 ml).

-

Heat the mixture to reflux.

-

Slowly add a mixture of butanal (0.06 mol) and optionally, an oxidizing agent like 2-bromonitrobenzene (0.01 mol), over a period of 1 hour with continuous stirring.

-

Continue to stir the reaction mixture at reflux (approximately 100 °C) for an additional 3-4 hours.

-

Add an equimolar amount of anhydrous zinc chloride with vigorous stirring for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Filter the crude solid and wash it with 2-propanol.

-

Dissolve the solid in water and neutralize the solution to a pH of 8 with a concentrated ammonia solution.

-

The precipitated product can be collected by filtration, washed with water, and air-dried.

Purification Protocol

-

The crude this compound can be purified by column chromatography on silica gel.[2]

-

A suitable eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be optimized based on TLC analysis, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Collect the fractions containing the pure product, as indicated by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation for Optimization

To optimize the synthesis of this compound, a systematic investigation of reaction parameters is recommended. The following tables provide a template for organizing the experimental data.

Table 1: Catalyst Screening for the Synthesis of this compound

| Entry | Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | HCl (conc.) | 4 | 100 | Data to be collected | Data to be collected |

| 2 | H₂SO₄ (conc.) | 4 | 100 | Data to be collected | Data to be collected |

| 3 | ZnCl₂ (10) | 4 | 100 | Data to be collected | Data to be collected |

| 4 | FeCl₃ (10) | 4 | 100 | Data to be collected | Data to be collected |

| 5 | SnCl₄ (10) | 4 | 100 | Data to be collected | Data to be collected |

| 6 | p-TsOH (10) | 4 | 100 | Data to be collected | Data to be collected |

Note: The Doebner-von Miller reaction is catalyzed by both Brønsted and Lewis acids.[1]

Table 2: Effect of Temperature on the Synthesis of this compound

| Entry | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Optimal Catalyst | 4 | 80 | Data to be collected | Data to be collected |

| 2 | Optimal Catalyst | 4 | 100 | Data to be collected | Data to be collected |

| 3 | Optimal Catalyst | 4 | 120 | Data to be collected | Data to be collected |

Table 3: Effect of Reaction Time on the Synthesis of this compound

| Entry | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Optimal Catalyst | 2 | Optimal Temp | Data to be collected | Data to be collected |

| 2 | Optimal Catalyst | 4 | Optimal Temp | Data to be collected | Data to be collected |

| 3 | Optimal Catalyst | 6 | Optimal Temp | Data to be collected | Data to be collected |

| 4 | Optimal Catalyst | 8 | Optimal Temp | Data to be collected | Data to be collected |

Signaling Pathways and Logical Relationships

The Doebner-von Miller reaction mechanism involves a series of logical steps, including Michael addition, cyclization, and dehydration/aromatization. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.

Caption: Simplified reaction pathway for the Doebner-von Miller synthesis.

Conclusion

The provided protocol, based on the Doebner-von Miller reaction, offers a solid foundation for the successful synthesis of this compound. Systematic optimization of the catalyst, temperature, and reaction time, guided by the data collection templates, will enable researchers to maximize the yield and purity of the target compound. The versatility of the bromo substituent opens up avenues for further derivatization, making this a valuable building block for drug discovery and materials science research.

References

Application Notes and Protocols for 8-Bromo-2-butylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-butylquinoline is a valuable chemical intermediate in the synthesis of a wide range of functionalized quinoline derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[4] This document provides detailed application notes and experimental protocols for the utilization of this compound in synthetic organic chemistry, with a focus on its application in drug discovery and development.

Key Applications

The primary utility of this compound lies in its role as a building block for the synthesis of novel compounds with potential therapeutic applications. The bromo-substituent at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for the derivatization of the quinoline core.

Potential Therapeutic Areas for Derivatives:

-

Oncology: Quinoline derivatives have been extensively investigated as anticancer agents.[2][5]

-

Infectious Diseases: The quinoline ring is a key component of several antimalarial and antibacterial drugs.[1][6]

-

Neurodegenerative Diseases: Certain quinoline-based compounds have shown potential in the treatment of Alzheimer's and Parkinson's diseases.

-

Inflammation and Pain: The scaffold has been explored for the development of novel anti-inflammatory and analgesic agents.[1]

Data Presentation

| Entry | Aryl/Alkenyl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 8-Phenyl-2-butylquinoline | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-2-butylquinoline | 80-90 |

| 3 | 3-Pyridinylboronic acid | 8-(3-Pyridinyl)-2-butylquinoline | 75-85 |

| 4 | (E)-2-Phenylvinylboronic acid | 8-((E)-2-Phenylvinyl)-2-butylquinoline | 70-80 |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. These protocols are based on established procedures for similar substrates and may require optimization for specific target molecules.[7][8]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl or alkenylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.03 mmol) to the flask.

-

Add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Synthesis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Diagram 3: Logical Relationship in Drug Discovery

Caption: Role of this compound in a drug discovery pipeline.

References

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Semantic Scholar [semanticscholar.org]

- 6. bohrium.com [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: 8-Bromo-2-butylquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. The 8-bromoquinoline scaffold, in particular, serves as a versatile intermediate in the synthesis of novel therapeutic agents. While specific data on 8-Bromo-2-butylquinoline is limited in publicly available literature, its structural features—a lipophilic butyl group at the 2-position and a bromine atom at the 8-position—suggest potential applications in several areas of drug discovery, including oncology, neuroscience, and infectious diseases. The bromine atom at the 8-position provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

These application notes provide a detailed overview of the potential therapeutic applications, synthetic protocols, and experimental methodologies for this compound and its closely related analogs. The information is compiled to guide researchers in exploring the medicinal chemistry potential of this compound.

Potential Therapeutic Applications

Based on the known biological activities of structurally related 8-bromoquinolines and 2-alkylquinolines, this compound is a promising candidate for investigation in the following areas:

-

Anticancer Activity: Numerous brominated quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3] The mechanism of action for some of these compounds involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] The lipophilic butyl group in this compound may enhance its cell permeability and interaction with hydrophobic pockets in biological targets.

-

Neurological Disorders: The quinoline scaffold is a key component of several drugs targeting the central nervous system. Modifications on the quinoline ring can modulate their activity on various receptors and enzymes implicated in neurological diseases.

-

Anti-infective Properties: Quinolines have a long history as anti-infective agents, with well-known examples in antimalarial and antibacterial drugs. The 8-bromo substitution could be explored for the development of new anti-infective compounds.

Quantitative Data on Related Compounds

Due to the absence of specific data for this compound, the following table summarizes the antiproliferative activity of closely related brominated 8-hydroxyquinoline derivatives against various cancer cell lines. This data can serve as a benchmark for future studies on this compound and its derivatives.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 | [1][2] |

| HeLa | 8.9 | [1][2] | |

| HT29 | 10.2 | [1][2] | |

| 7-Bromo-8-hydroxyquinoline | C6 | 15.4 | [1][2] |

| HeLa | 18.2 | [1][2] | |

| HT29 | 25.6 | [1][2] | |

| 5,7-Dicyano-8-hydroxyquinoline | C6 | 7.1 | [1][2] |

| HeLa | 9.8 | [1][2] | |

| HT29 | 11.5 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Doebner-von Miller Reaction

This protocol is a hypothetical adaptation of the Doebner-von Miller reaction for the synthesis of the title compound.

Materials:

-

2-Bromoaniline

-

Hexanal

-

Hydrochloric acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

2-Propanol

-

Ammonia solution (NH₃·H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-bromoaniline (0.1 mol) in 100 mL of 18% hydrochloric acid.

-

Heat the solution to reflux.

-

Slowly add a mixture of hexanal (0.12 mol) to the refluxing solution over a period of 1 hour with constant stirring.

-

Continue refluxing and stirring for an additional 4 hours.

-

Add an equimolar amount of anhydrous ZnCl₂ to the reaction mixture and stir vigorously for 30 minutes.

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Filter the crude solid and wash it with cold 2-propanol.

-

Dissolve the solid in water and neutralize the solution to a pH of 8 with a concentrated ammonia solution.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Antiproliferative Activity Assessment using MTT Assay

This protocol describes a standard method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29, HeLa, C6)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the Experimental Workflow:

Caption: Workflow for the MTT antiproliferative assay.

Potential Signaling Pathway Involvement

Based on the activity of related brominated quinolines as topoisomerase I inhibitors, a potential mechanism of action for this compound could involve the disruption of the DNA replication and repair process, leading to apoptosis in cancer cells.

Hypothetical Signaling Pathway:

Caption: Hypothetical pathway for anticancer activity.

Conclusion

This compound represents an intriguing, yet underexplored, molecule in medicinal chemistry. The synthetic accessibility and the known biological activities of its structural analogs suggest that it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols and conceptual frameworks are intended to serve as a foundation for researchers to initiate their investigations into the medicinal chemistry applications of this compound. Further synthesis, biological evaluation, and SAR studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Quantification of 8-Bromo-2-butylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 8-Bromo-2-butylquinoline, a key intermediate in pharmaceutical synthesis. The following methods are designed to ensure accuracy, precision, and reliability in research, quality control, and drug development settings.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and formulation analysis. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below.

| Parameter | HPLC-UV Method | GC-MS Method |

| Principle | Separation based on polarity, quantification by UV absorbance. | Separation based on volatility and polarity, quantification by mass-to-charge ratio. |

| Instrumentation | HPLC system with a C18 column and UV detector. | GC system with a capillary column coupled to a mass spectrometer. |

| Sample Type | Reaction mixtures, pure substance, formulations. | Volatile and thermally stable samples. |

| Quantitation Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL |

| Precision (%RSD) | < 2% | < 5% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle